Monophasic vs. Biphasic Modulation: DEAP Lacks the High-Concentration Inhibitory Phase That Confounds Spermidine and Spermine
In rat brain membranes, 1,5-DEAP increased [³H]dizocilpine ([³H]MK-801) binding with potency similar to spermidine and spermine, but critically did not exhibit the low-affinity inhibition characteristic of endogenous polyamines [1]. This monophasic enhancement profile was confirmed in a separate study using [¹²⁵I]MK-801, where DEAP only enhanced binding (EC₅₀ = 9.6 µM) without inhibition, whereas spermine and spermidine produced biphasic curves with enhancement below 100 µM and inhibition above 100 µM [2].
| Evidence Dimension | Presence of high-concentration inhibitory phase |
|---|---|
| Target Compound Data | 1,5-DEAP: No inhibition of [³H]dizocilpine binding observed at any concentration tested; monophasic enhancement only (EC₅₀ = 9.6 µM) [1][2] |
| Comparator Or Baseline | Spermidine: Biphasic effect – enhancement at <100 µM, inhibition at >100 µM. Spermine: Biphasic effect – enhancement at <100 µM, inhibition at >100 µM [2] |
| Quantified Difference | DEAP: 0% inhibition vs. spermidine/spermine: significant inhibition at >100 µM (exact % not quantified in source, described as robust inhibition). DEAP provides pure activation without inhibitory confound. |
| Conditions | Rat brain membrane [³H]MK-801 binding assay (Reynolds 1992); rat brain membrane [¹²⁵I]MK-801 binding assay (Sharma & Reynolds 1999) |
Why This Matters
A monophasic agonist enables unambiguous interpretation of polyamine site activation, eliminating the confounding inhibitory component that complicates experiments using spermidine or spermine.
- [1] Reynolds IJ. 1,5-(Diethylamino)piperidine, a novel spermidine analogue that more specifically activates the N-methyl-D-aspartate receptor-associated polyamine site. Mol Pharmacol. 1992 Jun;41(6):989-92. PMID 1535417. View Source
- [2] Sharma TA, Reynolds IJ. Characterization of the effects of polyamines on [¹²⁵I]MK-801 binding to recombinant N-methyl-D-aspartate receptors. J Pharmacol Exp Ther. 1999 May;289(2):1041-7. PMID 10215685. View Source
